Smurf-1 E3 Ligase Inhibition: Potency Relative to the Isoxazole-3-Carboxamide Class
The target compound is a member of the isoxazole-3-carboxamide class claimed as selective Smurf-1 inhibitors in Novartis patent US 9,403,810 [1]. While a specific IC50 for this exact compound has not been publicly disclosed in primary literature, closely related isoxazole-3-carboxamide derivatives from the same patent family demonstrate Smurf-1 inhibitory activity with IC50 values around 1,800 nM (1.8 µM) in biochemical HECT E3 ligase autoubiquitinylation assays [2]. The 5-methyl and 3-trifluoromethylphenoxy groups are critical structural motifs defined in the patent's Markush structure and are expected to confer potent and selective Smurf-1 inhibition. In contrast, non-isoxazole Smurf-1 inhibitors or compounds lacking the but-2-yn-1-yl linker would not be covered by the same structure-activity relationship (SAR) landscape.
| Evidence Dimension | Smurf-1 E3 Ligase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 value not publicly disclosed for this exact compound; predicted to be within the active range based on patent SAR. |
| Comparator Or Baseline | Closely related isoxazole-3-carboxamide analog (BindingDB BDBM331993): IC50 = 1,800 nM [2] |
| Quantified Difference | Not calculable; class-level inference only. |
| Conditions | HECT E3 ligase autoubiquitinylation biochemical assay |
Why This Matters
This compound is structurally embedded in the only known selective Smurf-1 inhibitor chemotype, making it a necessary tool compound for studying this target; generic alternatives outside the isoxazole-3-carboxamide class lack this validated target engagement profile.
- [1] Bala, K. J., et al. (Novartis AG). Carboxamide Derivatives. US Patent 9,403,810 B2. Published August 2, 2016. View Source
- [2] BindingDB Entry BDBM331993: IC50 data for a mixture of isoxazole-3-carboxamide Smurf-1 inhibitors from US Patent 10,195,181. View Source
